

# 4-Chloro-3-nitrobenzenesulfonohydrazide: Technical Profile & Applications

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## Compound of Interest

Compound Name:	4-Chloro-3-nitrobenzenesulfonohydrazide
CAS No.:	6655-80-7
Cat. No.:	B2373720

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## Executive Summary

**4-Chloro-3-nitrobenzenesulfonohydrazide** (CAS: 6655-80-7) is a specialized sulfonyl hydrazine derivative used primarily as a synthetic intermediate in organic chemistry and drug discovery.[1][2] Characterized by the presence of a reactive sulfonyl hydrazide group ( ) and an electron-deficient aromatic ring (activated by nitro and chloro substituents), it serves as a versatile building block.

Its utility spans three critical domains:

- **Heterocyclic Synthesis:** A precursor for benzotriazole derivatives via cyclization.[3]
- **Solid-Phase Peptide Synthesis (SPPS):** Used to generate polymer-supported coupling reagents (e.g., sulfonyl-activated HOBt analogs).
- **Carbonyl Modification:** Functions as a derivatizing agent for aldehydes and ketones (forming sulfonyl hydrazones) in purification or characterization workflows.

## Chemical Identity & Physical Properties

Property	Data
Chemical Name	4-Chloro-3-nitrobenzenesulfonohydrazide
Synonyms	4-Chloro-3-nitrobenzenesulfonyl hydrazide; Benzenesulfonic acid, 4-chloro-3-nitro-, hydrazide
CAS Number	6655-80-7
Molecular Formula	
Molecular Weight	251.65 g/mol
SMILES	<chem>C1=CC(=C(C=C1S(=O)(=O)NN)[O-])Cl</chem>
Appearance	Pale yellow to orange crystalline solid
Solubility	Soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in ethanol/methanol; insoluble in water.[1][4][5]
Melting Point	Decomposes upon melting (typically >130°C, dependent on purity)

## Synthesis & Preparation Protocol

The synthesis of **4-Chloro-3-nitrobenzenesulfonohydrazide** is a nucleophilic substitution reaction where hydrazine acts as the nucleophile, displacing the chloride ion from 4-chloro-3-nitrobenzenesulfonyl chloride.

Critical Consideration: The starting material contains two electrophilic sites susceptible to nucleophilic attack: the sulfonyl chloride (

) and the aryl chloride (

). The reaction temperature must be strictly controlled to ensure chemoselectivity for the sulfonyl group, as the aryl chloride is activated by the ortho-nitro group and can undergo at higher temperatures.

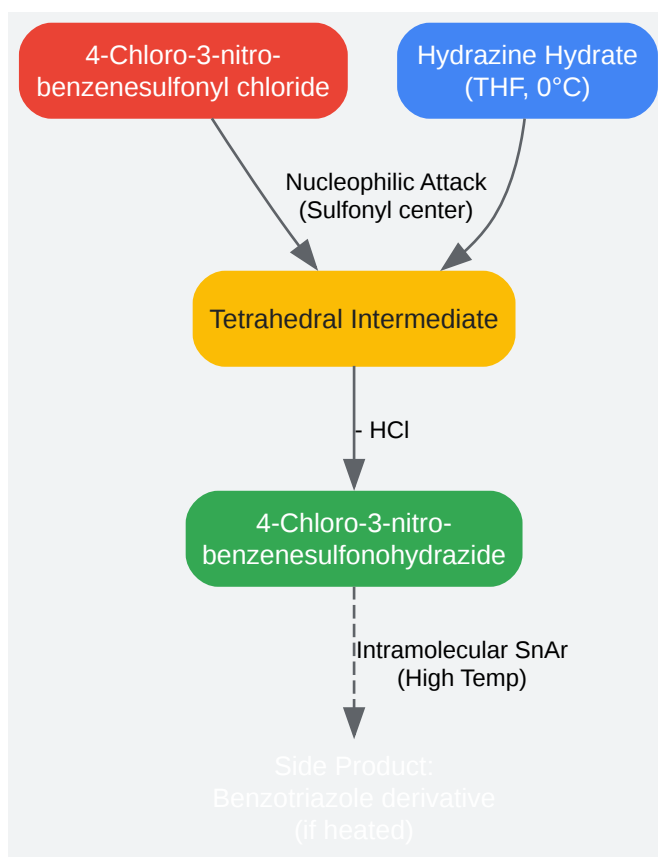
## Experimental Protocol

### Reagents:

- 4-Chloro-3-nitrobenzenesulfonyl chloride (1.0 eq)
- Hydrazine hydrate (2.0 - 2.5 eq)
- Tetrahydrofuran (THF) or Ethanol (Solvent)
- Triethylamine (Optional base, 1.1 eq)

### Procedure:

- Preparation: Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (10 mmol) in dry THF (50 mL) and cool to 0°C in an ice bath.
- Addition: Slowly add hydrazine hydrate (25 mmol) dropwise over 20 minutes. Note: The reaction is exothermic.<sup>[6]</sup> Maintain internal temperature <5°C to prevent displacement of the aryl chloride.
- Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 1 hour.
- Workup: Pour the reaction mixture into ice-cold water (200 mL). The product typically precipitates as a solid.
- Purification: Filter the solid, wash with cold water ( ) to remove excess hydrazine hydrochloride, and dry under vacuum. Recrystallize from ethanol if necessary.



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Figure 1: Synthesis pathway highlighting chemoselectivity requirements.

## Reactivity Profile & Mechanisms

The chemical behavior of **4-Chloro-3-nitrobenzenesulfonylhydrazide** is defined by three functional motifs:

### A. Sulfonyl Hydrazide Reactivity (Condensation)

Like tosylhydrazide, this compound reacts with aldehydes and ketones to form sulfonyl hydrazones. These hydrazones are stable crystalline derivatives often used for characterization or as intermediates in the Bamford-Stevens or Shapiro reactions (though the nitro group may interfere with organolithium reagents used in Shapiro conditions).

- Mechanism: Acid-catalyzed nucleophilic attack of the terminal amino group ( ) on the carbonyl carbon, followed by dehydration.

## B. Intramolecular Cyclization (Benzotriazole Formation)

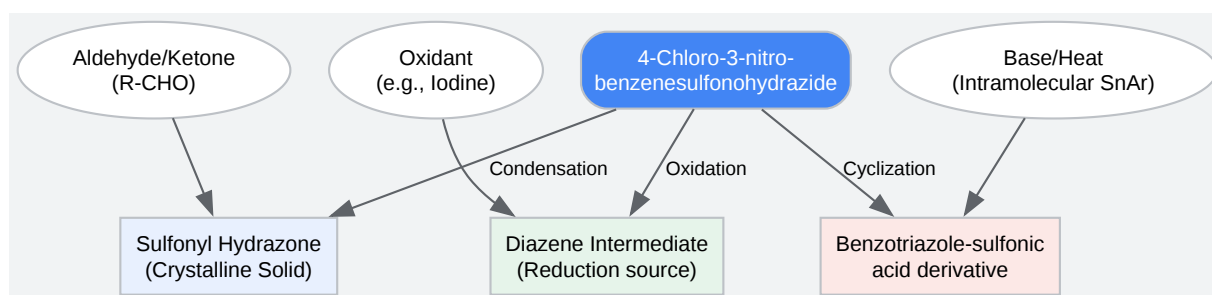
A unique property of this molecule is its potential to cyclize. Under basic conditions or heating, the hydrazine moiety (specifically the nitrogen attached to the sulfonyl group or the terminal nitrogen, depending on the specific rearrangement) can attack the aryl ring at the position of the chlorine atom.

- Context: This mimics the synthesis of 1-hydroxybenzotriazole (HOBt) derivatives. The nitro group facilitates this nucleophilic aromatic substitution ( ).
- Result: Formation of benzotriazole-sulfonic acid derivatives, which are valuable in peptide coupling chemistry.

## C. Radical Chemistry

Sulfonyl hydrazides can serve as sources of sulfonyl radicals (

) in the presence of oxidants or radical initiators. However, the nitro group makes this radical highly electrophilic, altering its reactivity compared to standard phenylsulfonyl radicals.



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Figure 2: Divergent reactivity pathways dependent on co-reagents.

## Applications in Drug Development Polymer-Supported Reagents

Research indicates the use of 4-chloro-3-nitrobenzenesulfonyl derivatives in creating polymer-supported HOBt.[3]

- **Workflow:** The sulfonyl chloride precursor is attached to an amine-functionalized resin.[3] Subsequent treatment with hydrazine converts the immobilized species into a hydroxybenzotriazole active ester equivalent.
- **Benefit:** Allows for "catch-and-release" purification in amide bond formation, crucial for high-throughput combinatorial chemistry.

## Antineoplastic Sulfonyl Hydrazines

Sulfonyl hydrazines (e.g., Vercite) have been investigated as alkylating agents. The 4-chloro-3-nitro derivative serves as a scaffold for synthesizing analogs where the "leaving group" ability of the sulfonyl moiety is tuned by the electron-withdrawing nitro group, potentially influencing the biological half-life and reactivity with DNA.

## Precursor to Sulfinic Acids

Upon basic decomposition (Bamford-Stevens type conditions without a carbonyl), sulfonyl hydrazides release nitrogen gas and generate sulfinate salts. This compound can thus serve as a stored source of 4-chloro-3-nitrobenzenesulfinate, a difficult-to-isolate nucleophile used to introduce sulfone bridges in medicinal chemistry.

## Safety & Handling (MSDS Summary)

- **Hazards:**
  - **Skin/Eye Irritant:** The compound is an alkylating agent and irritant.
  - **Sensitizer:** Hydrazine derivatives are known skin sensitizers.
  - **Explosion Hazard:** Like many high-nitrogen compounds containing nitro and hydrazine groups, it may decompose violently if heated under confinement or subjected to shock.
- **Storage:** Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the hydrazide back to sulfonic acid).

## References

- PubChem. (n.d.). **4-chloro-3-nitrobenzenesulfonohydrazide** (Compound).[1][2][7] National Library of Medicine. Retrieved from [[Link](#)]
- Google Patents. (2009). US7592183B2 - Amine detection method and materials. (Discusses the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with hydrazine to form HOBt derivatives).
- Google Patents. (2002). US6362351B2 - Catalyst and method for amide formation. (Details the use of sulfonyl chloride precursors in amide coupling reagents).

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